(2R,4S)-Fmoc-D-Pro(4-N3)-OH

Peptide Conformation Azido Gauche Effect Prolyl Amide Isomerization

This (2R,4S)-trans-4-azido-D-proline derivative features a distinct ring pucker that suppresses PPII helix and collagen triple helix assembly, unlike the (4R)-isomer. Its Fmoc group enables seamless SPPS integration, while the azide is validated for copper-free SPAAC with DBCO/BCN. Optical rotation (+35°±1°, C=1 in DMF) provides QC stereochemical confirmation for GMP workflows.

Molecular Formula C20H18N4O4
Molecular Weight 378.4 g/mol
CAS No. 2137142-63-1
Cat. No. B2931176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S)-Fmoc-D-Pro(4-N3)-OH
CAS2137142-63-1
Molecular FormulaC20H18N4O4
Molecular Weight378.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26)/t12-,18+/m0/s1
InChIKeyHOPXMBBEYJTPNX-KPZWWZAWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R,4S)-4-Azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic Acid (CAS 2137142-63-1): Procurement Guide for a Chiral Azido-Fmoc Proline Building Block


The target compound, (2R,4S)-4-azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid (CAS 2137142-63-1), is a chiral, Fmoc-protected D-proline derivative featuring a trans-4-azido substituent . It is classified as a click chemistry reagent and an ADC linker precursor . Key physicochemical parameters include a molecular weight of 378.38 g/mol, a melting point of 140–144 °C, and a specific optical rotation of [α]20D = +35 ± 1° (C=1 in DMF) . The compound is supplied as a white crystalline powder with HPLC purity typically ≥98% .

Critical Procurement Rationale for (2R,4S)-4-Azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic Acid: Why In-Class Analogs Are Not Interchangeable


The (2R,4S) stereochemistry of this trans-4-azido-D-proline derivative dictates conformational outcomes that differ markedly from its cis (2R,4R) diastereomer and from L-proline-based analogs. The azido group in the 4S configuration induces a distinct pyrrolidine ring pucker and amide bond isomer distribution [1], which directly impacts peptide secondary structure stability. Unlike (4R)-azidoproline derivatives, which stabilize polyproline II (PPII) helices and collagen triple helices, (4S)-azidoproline derivatives exhibit destabilizing effects or prevent helix formation altogether [2]. Consequently, substituting this compound with a generic 'azidoproline' or an incorrect stereoisomer will yield peptides with divergent conformational properties and biological activity, undermining reproducibility in structure-activity relationship (SAR) studies and bioconjugate development.

Quantitative Differentiation Guide for (2R,4S)-4-Azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic Acid (CAS 2137142-63-1)


Amide Bond Conformational Bias: s-trans:s-cis Isomer Ratio Compared to 4R-Azidoproline Derivatives

The 4S-azido configuration in (2R,4S)-Fmoc-D-Pro(4-N3)-OH yields a distinct s-trans:s-cis amide bond isomer ratio compared to 4R-azidoproline analogs. For acetylated model compounds, Ac-(4S)Azp-OCH3 exhibits an s-trans:s-cis ratio of 2.6:1 in D2O, whereas Ac-(4R)Azp-OCH3 shows a significantly higher ratio of 6.1:1 [1]. This stereochemistry-dependent equilibrium is a consequence of the azido gauche effect [2] and directly influences the propensity of proline-containing peptides to adopt polyproline II (PPII) helical structures.

Peptide Conformation Azido Gauche Effect Prolyl Amide Isomerization

Collagen Triple Helix Stability: (4S)Azp Prevents Triple Helix Formation While (4R)Azp Maintains Wild-Type Tm

Incorporation of (4S)-azidoproline into collagen model peptides (CMPs) in the Yaa position abolishes triple helix formation, in stark contrast to (4R)-azidoproline which yields a thermal transition midpoint (Tm) of 45 °C—identical to native (4R)-hydroxyproline [1]. Circular dichroism (CD) spectroscopy confirms that CMPs containing (4S)Azp fail to exhibit a cooperative thermal denaturation profile, indicating that the 4S configuration disrupts the stereoelectronic requirements for collagen folding [1].

Collagen Mimetics Biomaterials Triple Helix Thermodynamics

Pyrrolidine Ring Conformation: (4S)Azp Adopts C4-endo Pucker While (4R)Azp Favors C4-exo

The azido gauche effect dictates the preferred pyrrolidine ring conformation: (4R)-azidoproline derivatives adopt a C4-exo ring pucker, whereas (4S)-azidoproline derivatives adopt a C4-endo pucker [1]. This conformational difference translates into distinct backbone dihedral angles (φ, ψ) and influences the stability of the trans amide conformer via n→π* interactions [1].

Pyrrolidine Ring Pucker Stereoelectronic Effects Peptide Backbone Geometry

Chiral Purity and Identity: Specific Optical Rotation Differentiates This trans-D-Proline Isomer from cis and L-Enantiomers

The target compound exhibits a specific optical rotation of [α]20D = +35 ± 1° (C=1 in DMF) . This value is a definitive, quantifiable identity marker that distinguishes it from the cis diastereomer (2R,4R)-Fmoc-D-Pro(4-N3)-OH and from L-proline-based enantiomers, which display different optical rotations. For instance, Fmoc-L-Pro(4-N3)-OH (2S,4S) typically shows a negative rotation (e.g., approximately -35° under comparable conditions) .

Chiral Purity Quality Control Peptide Synthesis

Click Chemistry Versatility: Dual Compatibility with Both CuAAC and SPAAC Reactions

The azide moiety of (2R,4S)-Fmoc-D-Pro(4-N3)-OH is compatible with both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN groups . This contrasts with certain azide-containing amino acids (e.g., some sterically encumbered derivatives) that exhibit markedly reduced SPAAC reactivity due to hindered access to the azide. While direct kinetic data for this specific compound are not reported, vendor validation confirms robust performance in both reaction modalities .

Bioorthogonal Chemistry ADC Linker Peptide Functionalization

Optimal Application Scenarios for (2R,4S)-4-Azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic Acid Based on Differentiated Evidence


Modulating Peptide Secondary Structure via Stereochemically Controlled PPII Helix Destabilization

Researchers designing peptides where polyproline II (PPII) helix formation is undesirable can leverage the (4S) configuration of this building block to reduce s-trans amide bond population (2.6:1 ratio vs. 6.1:1 for (4R)Azp) [1]. This is particularly valuable in developing PPII helix-breakers for studying protein-protein interactions or creating conformationally constrained epitopes.

Constructing Collagen Model Peptides with Tunable Triple Helix Stability

In collagen biomaterial engineering, this (4S)Azp derivative enables the deliberate disruption of triple helix assembly [1]. Conversely, for stable functionalized triple helices, users would select the (4R) analog. The binary 'on/off' control afforded by stereochemistry is invaluable for designing stimulus-responsive collagen mimetics or studying folding intermediates.

Site-Specific Bioconjugation via Copper-Free Click Chemistry (SPAAC)

The azide group of this compound is validated for strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN groups [1]. This permits copper-free, bioorthogonal labeling of peptides and proteins in live-cell environments, where copper toxicity would otherwise confound experiments. The Fmoc protection ensures compatibility with standard solid-phase peptide synthesis workflows.

Chiral Purity Control in GMP Peptide Manufacturing

The distinct optical rotation of +35° ± 1° (C=1 in DMF) [1] provides a quantitative identity test to verify the correct stereoisomer during incoming QC. This is critical for GMP production of therapeutic peptides where stereochemical fidelity is a regulatory requirement and the use of an incorrect enantiomer would compromise product safety and efficacy.

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